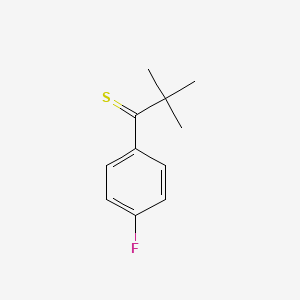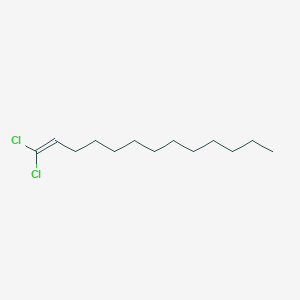![molecular formula C17H30O B14429302 4-[(Decyloxy)methylidene]cyclohex-1-ene CAS No. 80336-13-6](/img/structure/B14429302.png)
4-[(Decyloxy)methylidene]cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Decyloxy)methylidene]cyclohex-1-ene is an organic compound with the molecular formula C_17H_30O It is a derivative of cyclohexene, characterized by the presence of a decyloxy group attached to the cyclohexene ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Decyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with decyl alcohol in the presence of a suitable catalyst. One common method is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, followed by the reaction with decyl alcohol under basic conditions to introduce the decyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration of cyclohexanol using sulfuric acid as a catalyst, followed by the reaction with decyl alcohol in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Decyloxy)methylidene]cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The decyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation reactions using hydrogen gas (H_2) and a palladium catalyst (Pd/C) are typical.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of decyloxycyclohexane.
Substitution: Formation of halogenated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Decyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-[(Decyloxy)methylidene]cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The decyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. The cyclohexene ring can undergo conformational changes, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: A simpler analog without the decyloxy group.
4-Methylcyclohexene: A structurally related compound with a methyl group instead of a decyloxy group.
Terpinolene: A naturally occurring compound with a similar cyclohexene structure but different substituents.
Uniqueness: 4-[(Decyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80336-13-6 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
4-(decoxymethylidene)cyclohexene |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-12-15-18-16-17-13-10-9-11-14-17/h9-10,16H,2-8,11-15H2,1H3 |
InChI-Schlüssel |
IYYRTCHYQBLRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC=C1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



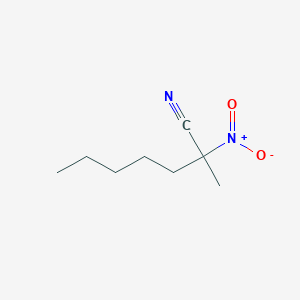
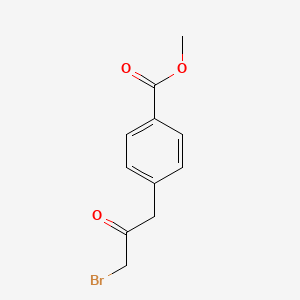


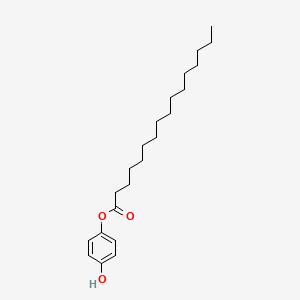
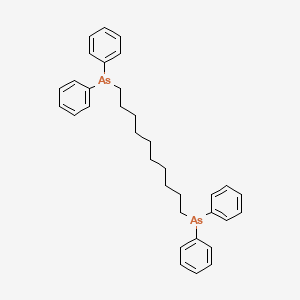

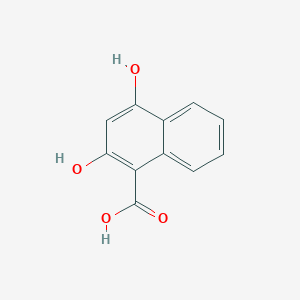
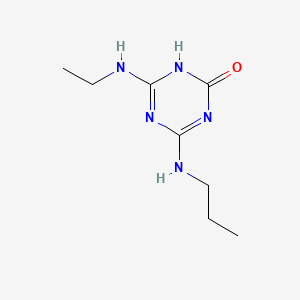
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
